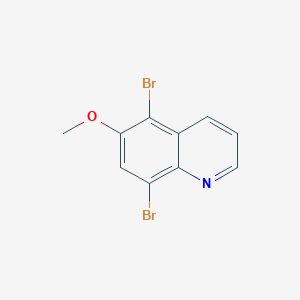

5,8-Dibromo-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dibromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNDQHFHVXYHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1Br)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675372 | |

| Record name | 5,8-Dibromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-37-3 | |

| Record name | 5,8-Dibromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidations for 5,8 Dibromo 6 Methoxyquinoline

Strategic Approaches to the Synthesis of 5,8-Dibromo-6-methoxyquinoline

The construction of the this compound scaffold can be approached through several distinct synthetic strategies. The choice of method often depends on the availability of starting materials, desired yield, and regiochemical control.

Direct Bromination Protocols for Regioselective Synthesis

Direct bromination of quinoline (B57606) precursors is a common and straightforward approach to introduce bromine atoms onto the quinoline ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

The synthesis of this compound can be achieved by the direct bromination of 6-methoxyquinoline (B18371). This reaction typically employs brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The methoxy (B1213986) group at the C-6 position is an activating group and directs the incoming electrophiles (bromine) to the ortho and para positions. Consequently, bromination occurs at the C-5 and C-7 positions. To achieve the desired 5,8-dibromo substitution pattern, starting with a precursor that already has a substituent at C-8 or that can direct bromination to the desired positions is a key strategy.

For instance, the bromination of 8-hydroxyquinoline (B1678124) with bromine in chloroform (B151607) yields 5,7-dibromo-8-hydroxyquinoline, which can then be methylated to introduce the methoxy group. While this example illustrates the principle of directing groups, achieving the specific 5,8-dibromo pattern on a 6-methoxyquinoline core via direct bromination requires careful consideration of the reaction pathway and potential for multiple bromination products.

A study on the bromination of various methoxy-substituted 1,2,3,4-tetrahydroquinolines demonstrated that these precursors could be selectively brominated at different positions, which upon aromatization, yield the corresponding bromoquinolines. gelisim.edu.tr For example, bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) selectively yielded 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline depending on the equivalents of bromine used. gelisim.edu.tr This highlights the potential of using partially saturated quinoline systems to control the regioselectivity of bromination.

| Starting Material | Brominating Agent | Product(s) | Reference |

| 6-methoxyquinoline | Br₂ or NBS | 5-bromo-6-methoxyquinoline and other isomers | |

| 8-hydroxyquinoline | Br₂ in CHCl₃ | 5,7-dibromo-8-hydroxyquinoline | |

| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ | 3,6-dibromo-8-methoxyquinoline | gelisim.edu.tr |

| 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | Br₂ | 3-bromo-6,8-dimethoxyquinoline | gelisim.edu.tr |

Nucleophilic Substitution Routes to Methoxy- and Bromo-Substituted Quinolines

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative pathway for the synthesis of substituted quinolines, including this compound. This approach involves the displacement of a leaving group, such as a halogen, by a nucleophile.

In the context of synthesizing the target molecule, a di-halo-substituted quinoline could be reacted with a methoxide (B1231860) source to introduce the C-6 methoxy group. The reactivity of different positions on the quinoline ring towards nucleophilic attack is a critical factor. Generally, the 2- and 4-positions of the quinoline ring are more susceptible to nucleophilic attack than the positions on the benzene (B151609) ring. clockss.org However, the presence of activating groups can alter this reactivity.

A copper-assisted nucleophilic substitution has been reported for the synthesis of methoxy-substituted quinolines. For example, reacting a dibromoquinoline with sodium methoxide in the presence of a copper catalyst can facilitate the introduction of the methoxy group. tubitak.gov.tr The specific regioselectivity of this substitution would depend on the relative reactivity of the bromine atoms at the C-5 and C-8 positions, which can be influenced by electronic and steric factors.

Research has also shown that in certain quinoline systems, a methoxy group can act as a leaving group in a nucleophilic substitution reaction, although it is generally considered a poorer leaving group than a halogen. clockss.org This highlights the complex interplay of electronic effects and reaction conditions in determining the outcome of nucleophilic substitution on the quinoline scaffold.

| Substrate | Nucleophile | Conditions | Product | Reference |

| Dibromoquinoline | Sodium methoxide | Copper catalyst, DMF | Methoxy-dibromoquinoline | tubitak.gov.tr |

| 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline | Various nucleophiles (amines, thiols, alcohols) | - | 2-methoxy-3-trifluoroacetyl-4-substituted quinolines | clockss.org |

Palladium-Catalyzed Cross-Coupling for Dibrominated Quinoline Frameworks

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, including substituted quinolines. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

While not a direct method for the synthesis of this compound itself, these coupling reactions are instrumental in synthesizing precursors or derivatives. For instance, a dihalo-quinoline can be selectively coupled at one position, leaving the other halogen available for further transformation. The regioselectivity of these couplings on dihaloquinolines has been a subject of investigation. researchgate.net For 2,4-dihaloquinolines, palladium-catalyzed cross-coupling reactions often occur preferentially at the C-4 position. researchgate.net

In the synthesis of quinoline derivatives, palladium catalysis can be used to introduce various substituents onto a pre-existing dibromoquinoline framework. tubitak.gov.trresearchgate.netresearchgate.net For example, a 6,8-dibromoquinoline (B11842131) could potentially be used as a starting material, where one of the bromine atoms is selectively replaced via a cross-coupling reaction, or the dibromo framework itself could be constructed using these methods. organic-chemistry.orgnih.gov A one-step synthesis of quinolines has been developed via a palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines, showcasing the versatility of palladium catalysis in quinoline synthesis. organic-chemistry.org

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Dihaloquinoline, Arylboronic acid | Pd catalyst, base | Aryl-halo-quinoline | researchgate.netresearchgate.net |

| Sonogashira | 2-aryl-4-chloro-3-iodoquinolines, terminal acetylenes | Pd-CuI catalyst | 2-aryl-3-(alkynyl)-4-chloroquinolines | researchgate.net |

| Intramolecular Condensation/Oxidation | ortho-bromoanilines, cyclopropanols | Pd(OAc)₂, dppb, K₂CO₃ | Substituted quinolines | organic-chemistry.org |

Multi-Step Synthesis from Precursor Quinoline Scaffolds

Often, the most practical approach to synthesizing a complex molecule like this compound involves a multi-step sequence starting from a simpler, readily available quinoline scaffold. This strategy allows for the sequential and controlled introduction of the desired functional groups.

A plausible multi-step synthesis could begin with 6-methoxyquinoline. The synthesis could proceed through a series of bromination and potentially other functional group interconversion steps to arrive at the target molecule. For example, the synthesis of various brominated methoxyquinolines has been achieved through regioselective bromination of methoxy-substituted 1,2,3,4-tetrahydroquinolines followed by aromatization. gelisim.edu.tr This approach offers a high degree of control over the substitution pattern.

Another strategy involves starting with a precursor like 8-hydroxyquinoline. Bromination followed by methylation of the hydroxyl group is a common sequence. iucr.org Similarly, starting from 1,2,3,4-tetrahydroquinoline, a series of bromination and subsequent reactions can lead to highly brominated quinoline derivatives. nih.gov The synthesis of 6,8-disubstituted quinolines from 6,8-dibromoquinolines through various substitution reactions further illustrates the utility of a multi-step approach. tubitak.gov.tr

The synthesis of 5-methoxyquinoline (B23529) derivatives has been demonstrated starting from 2-bromo-5-methoxyaniline, which undergoes cyclization to form a dichloro-methoxyquinoline intermediate. mdpi.com This intermediate can then be further functionalized. Such multi-step sequences provide the flexibility to introduce a wide range of substituents in a controlled manner.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The direct bromination of 6-methoxyquinoline is an example of an electrophilic aromatic substitution (EAS) reaction. The mechanism of EAS proceeds through a two-step process. masterorganicchemistry.comlibretexts.org

Formation of the Electrophile and Attack by the Aromatic Ring: In the case of bromination, the electrophile is typically a polarized bromine molecule (Br-Brᵟ⁺···Brᵟ⁻) or a bromonium ion (Br⁺), often generated with the help of a Lewis acid catalyst. The π electrons of the aromatic ring of 6-methoxyquinoline act as a nucleophile and attack the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The positive charge in the arenium ion is delocalized across the ring. The methoxy group at C-6 is an electron-donating group, which stabilizes the arenium ion through resonance, particularly when the attack occurs at the ortho (C-5, C-7) and para (not applicable in this ring system) positions. This directing effect is why bromination is favored at these positions.

Deprotonation to Restore Aromaticity: In the second, fast step, a base (which can be the counter-ion from the bromine source or another species in the reaction mixture) removes a proton from the carbon atom that formed the new bond with the bromine. masterorganicchemistry.comlibretexts.org This restores the aromaticity of the quinoline ring and yields the brominated product.

The regioselectivity of the dibromination to form the 5,8-isomer is influenced by the electronic properties of the 6-methoxyquinoline ring system. The first bromination is strongly directed to the C-5 position due to the activating effect of the methoxy group. The introduction of the first bromine atom deactivates the ring slightly towards further electrophilic attack. The position of the second bromination is then determined by the combined directing effects of the methoxy group and the first bromine atom, as well as steric factors.

2 Pathways of Nucleophilic Aromatic Substitution on Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. In the context of halogenated quinolines, the mechanism and feasibility of SNAr reactions are highly dependent on the substitution pattern of the quinoline core.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgnih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.govnih.gov For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. rsc.orgwuxiapptec.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. rsc.orgnih.gov

In the quinoline system, the ring nitrogen itself acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. Consequently, halogenated quinolines with leaving groups at these positions readily undergo SNAr reactions. researchgate.net However, for This compound , the bromine atoms are located at the C5 and C8 positions. These positions are not electronically activated in the same manner as the C2 and C4 positions. Furthermore, the methoxy group at C6 is an electron-donating group, which increases the electron density of the benzene ring portion of the heterocycle, thereby deactivating it towards classical SNAr reactions that rely on an electron-deficient substrate.

Given these electronic factors, nucleophilic substitution on This compound is unlikely to proceed efficiently via the standard SNAr addition-elimination mechanism. Instead, substitution reactions at the C5 and C8 positions typically require metal catalysis, most commonly using copper salts. This type of reaction is known as an Ullmann condensation or a copper-assisted nucleophilic substitution. In this pathway, the copper catalyst is believed to interact with the aryl halide to facilitate the displacement of the bromide by the nucleophile.

Research on analogous 6,8-dibromoquinoline systems has shown that copper-promoted substitution with nucleophiles like sodium methoxide can occur at both the C6 and C8 positions. wikipedia.org The reaction conditions, particularly the reaction time, can influence the product distribution, leading to either mono-substituted or di-substituted products. wikipedia.org By analogy, for This compound , a copper-assisted pathway would likely be required for substitution with various nucleophiles (e.g., amines, alkoxides). The reaction would not form a traditional Meisenheimer complex but would proceed through organocopper intermediates. The relative reactivity of the C5-Br versus the C8-Br bond in such reactions would depend on subtle electronic and steric factors, as well as the specific reaction conditions employed.

Table 1: Comparison of Nucleophilic Aromatic Substitution Pathways

| Feature | Classical SNAr Mechanism | Copper-Assisted Nucleophilic Substitution | Applicability to this compound |

|---|---|---|---|

| Requirement | Electron-poor aromatic ring | Aryl halide | Requires metal assistance due to electron-rich nature of the benzo ring. |

| Key Intermediate | Meisenheimer complex (stabilized carbanion) | Organocopper species | Meisenheimer complex formation is disfavored. |

| Activating Groups | Required at ortho/para positions (e.g., -NO₂) | Not strictly required; reaction is metal-facilitated. | Lacks strong EWGs at required positions; has an EDG (-OMe). |

| Typical Positions on Quinoline | C2, C4 | C5, C8 (and others, depending on substrate) | Reaction occurs at C5 and C8. |

| Catalyst | Generally uncatalyzed | Required (e.g., CuI, Cu(OAc)₂) | Copper catalysis is the viable pathway. |

3 Catalytic Reaction Mechanisms in Metal-Mediated Couplings

The bromine atoms at the C5 and C8 positions of This compound serve as excellent handles for carbon-carbon and carbon-heteroatom bond formation through various metal-mediated cross-coupling reactions. The most prominent among these are the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as the copper-catalyzed Ullmann reaction. The mechanistic cycles of these reactions, while distinct, share common fundamental steps.

In dihalogenated substrates like This compound , the question of regioselectivity becomes critical. The first coupling can, in principle, occur at either the C5-Br or the C8-Br bond. This selectivity is governed by a combination of electronic and steric effects. The C5 position is para to the quinoline nitrogen, which withdraws electron density, making the C5-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (a key step in many cross-coupling reactions). wuxiapptec.com Conversely, the C8 position is ortho to the electron-donating methoxy group at C6, which may decrease the electrophilicity of this position. Studies on similar 8-alkoxy-5,7-dibromoquinolines have shown a preference for the initial coupling to occur at the C5 position. organic-chemistry.org Therefore, it is anticipated that metal-catalyzed couplings on This compound will preferentially occur at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, using a palladium catalyst and a base.

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition : A Pd(0) species, stabilized by ligands (e.g., phosphines), inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate. For This compound , this step is expected to occur preferentially at the more electronically activated C5 position. illinois.edu

Transmetalation : The base activates the organoboron reagent, facilitating the transfer of the organic group from boron to the palladium center, displacing the halide. sci-hub.se

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu

Table 2: Suzuki-Miyaura Coupling Catalytic Cycle

| Step | Description | Intermediate Species (Example) |

|---|---|---|

| 1. Oxidative Addition | Insertion of Pd(0) into the C5-Br bond. | (L)₂Pd(Br)(5-quinolyl) |

| 2. Transmetalation | Transfer of an aryl group from boronic acid (Ar-B(OH)₂) to the Pd(II) center. | (L)₂Pd(Ar)(5-quinolyl) |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 5-Aryl-8-bromo-6-methoxyquinoline + Pd(0)L₂ |

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, also catalyzed by palladium. The mechanism is similar to the Suzuki coupling but involves an amine and a strong base.

The catalytic cycle proceeds as follows:

Oxidative Addition : A Pd(0) complex inserts into the C-Br bond (preferentially at C5) to form a Pd(II) complex. illinois.edu

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Table 3: Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Intermediate Species (Example) |

|---|---|---|

| 1. Oxidative Addition | Insertion of Pd(0) into the C5-Br bond. | (L)₂Pd(Br)(5-quinolyl) |

| 2. Amine Binding & Deprotonation | Amine (R₂NH) binds to Pd, followed by base-mediated deprotonation. | (L)₂Pd(NR₂)(5-quinolyl) |

| 3. Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | 5-(R₂N)-8-bromo-6-methoxyquinoline + Pd(0)L₂ |

Ullmann Coupling

The Ullmann reaction typically uses copper as the catalyst to form C-C, C-N, or C-O bonds. The mechanism is less universally agreed upon than palladium-catalyzed reactions but is thought to proceed without a strict Cu(I)/Cu(III) cycle. One proposed mechanism involves:

Formation of an Organocopper Intermediate : The copper(I) catalyst reacts with the aryl halide to form an organocopper species (Ar-Cu).

Coupling Step : This intermediate then reacts with the nucleophile (e.g., an amine, alcohol, or another aryl halide). This step can be viewed as either an oxidative addition/reductive elimination sequence or a nucleophilic substitution involving the organocopper complex. organic-chemistry.org

For This compound , an Ullmann reaction with a nucleophile like an amine or alcohol would provide a pathway to C-N or C-O bonds, complementing the Buchwald-Hartwig reaction, often under different conditions.

Advanced Spectroscopic and Structural Characterization of 5,8 Dibromo 6 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the electronic environment of hydrogen atoms within a molecule. For 5,8-Dibromo-6-methoxyquinoline, the ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts (δ) indicative of their unique positions on the quinoline (B57606) ring system.

A representative ¹H NMR spectrum of this compound shows characteristic signals that can be assigned to specific protons. For instance, the proton at position 2 (H-2) is typically observed at a downfield chemical shift around δ 8.94 ppm. The proton at the 7-position (H-7) appears as a singlet at approximately δ 7.58 ppm. The methoxy (B1213986) group protons (-OCH₃) present a sharp singlet at around δ 4.10 ppm. The precise chemical shifts and coupling constants provide a detailed map of the proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.94 | dd |

| H-4 | ~8.05 | d |

| H-7 | ~7.58 | s |

Note: The data presented are approximate values and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Connectivity

Complementing the ¹H NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of non-equivalent carbons and information about their hybridization and electronic environment.

The ¹³C NMR spectrum will show signals corresponding to the ten carbon atoms of the this compound framework. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms will exhibit characteristic chemical shifts. For example, the carbon of the methoxy group (C-OCH₃) is expected to appear at a distinct upfield position compared to the aromatic carbons.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Quinolines

| Carbon | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~116 |

| C6 | ~153 |

| C7 | ~133 |

| C8 | ~116 |

| C8a | ~144 |

Note: This table provides approximate chemical shift ranges for substituted quinolines and is for illustrative purposes. Specific data for this compound requires experimental determination. iucr.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. tubitak.gov.tr

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled protons on the quinoline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu For example, the proton signal of the methoxy group would show a cross-peak with the carbon signal of the methoxy carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound with a high degree of accuracy. bioanalysis-zone.com This allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₇Br₂NO), HRMS would provide a measured mass-to-charge ratio (m/z) that is very close to its calculated theoretical value (316.8877 g/mol for the monoisotopic mass). rsc.org The isotopic pattern observed in the mass spectrum, resulting from the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br), would further confirm the presence of two bromine atoms in the molecule.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Br₂NO |

| Calculated Monoisotopic Mass (M) | 316.8877 g/mol |

Note: The observed mass may vary slightly depending on the ionization method and instrumentation. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. mdpi.com The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.netmdpi.com

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretching | Aromatic C-H |

| ~2850-2960 | C-H stretching | -OCH₃ |

| ~1600, 1490 | C=C stretching | Aromatic ring |

| ~1250 | C-O stretching | Aryl ether |

| ~1050 | C-O stretching | Aryl ether |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample. researchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system of the molecule.

The quinoline ring system in this compound is a chromophore that absorbs UV radiation. The UV-Vis spectrum would show characteristic absorption bands corresponding to π-π* transitions within the conjugated aromatic system. rsc.orgresearchgate.net The positions and intensities of these bands can be influenced by the substituents on the quinoline ring. The bromine atoms and the methoxy group, through their electronic effects (inductive and mesomeric), will modulate the energy of the electronic transitions, leading to shifts in the λmax values compared to unsubstituted quinoline. mdpi.com

Table 5: Illustrative UV-Vis Absorption Data for Substituted Quinolines

| Transition | Approximate λmax (nm) |

|---|

Note: The specific λmax values for this compound would need to be determined experimentally in a specified solvent. mdpi.comresearchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Despite extensive searches of chemical literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not publicly available at this time. Therefore, a complete description of its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and key intermolecular interactions, cannot be provided with the required scientific accuracy.

While crystallographic data for closely related isomers, such as 5,7-Dibromo-8-methoxyquinoline (B102607), have been reported and detailed in scientific literature, these findings are not directly applicable to the specific substitution pattern of this compound. researchgate.netrsc.orgbldpharm.com The precise placement of the bromo and methoxy substituents on the quinoline ring system significantly influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. These differences are critical in determining the crystal packing and the resulting three-dimensional lattice structure.

For instance, the crystal structure of 5,7-Dibromo-8-methoxyquinoline reveals a monoclinic system with the space group P21/c. researchgate.net Its solid-state structure is stabilized by C—H⋯O hydrogen bonds, forming infinite chains, and aromatic π–π stacking interactions. researchgate.net However, it is not possible to extrapolate these specific details to this compound without experimental determination.

Computational chemistry methods, such as crystal structure prediction (CSP), can offer theoretical insights into the likely packing arrangements and energetics of different polymorphs. panasonic.comxtalpi.comnih.gov Such studies, if conducted for this compound, could provide valuable hypotheses about its solid-state architecture. However, no specific computational studies providing these details for the target compound were identified in the public domain.

The synthesis of this compound and related derivatives has been described in the context of developing novel therapeutic agents and functional materials. nih.govgelisim.edu.tr Future research in these areas may lead to the successful crystallization and subsequent X-ray diffraction analysis of this compound, which would enable a definitive characterization of its solid-state structure.

Until such experimental data becomes available, any detailed discussion on the X-ray crystallography of this compound would be speculative.

Chemical Reactivity and Functionalization Strategies of 5,8 Dibromo 6 Methoxyquinoline

Reactivity Profiles of Bromine Substituents on the Quinoline (B57606) Ring

The two bromine atoms at the C-5 and C-8 positions of the quinoline ring are the primary sites for functionalization. Their reactivity is influenced by the electron-donating methoxy (B1213986) group at C-6 and the electron-withdrawing nature of the quinoline nitrogen.

Nucleophilic aromatic substitution (S_NAr) provides a pathway to replace the bromine atoms with various nucleophiles. In S_NAr, an electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com While the quinoline nitrogen atom inherently makes the ring more electron-deficient and thus more susceptible to nucleophilic attack compared to a simple benzene (B151609) ring, the electron-donating methoxy group at C-6 can modulate this effect.

The bromine atoms on 5,8-dibromo-6-methoxyquinoline can be substituted by nucleophiles, although this often requires specific conditions. For instance, copper-catalyzed or copper-induced nucleophilic substitution reactions have been employed to replace bromine atoms on quinoline rings with methoxy groups using sodium methoxide (B1231860) (NaOMe). researchgate.netresearchgate.net These reactions highlight the utility of transition metals in facilitating substitutions that might otherwise be challenging. The general order of leaving group ability in S_NAr reactions is F > Cl ≈ Br > I, which is counterintuitive to C-X bond strength and indicates that the C-X bond-breaking step is not typically the rate-determining step. masterorganicchemistry.comnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. nih.govrsc.org The bromine atoms at the C-5 and C-8 positions of this compound serve as effective coupling partners in a variety of these reactions. nih.gov

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with an organoboron compound (like a boronic acid or ester), is a widely used method for creating C-C bonds to form biaryl or vinyl-substituted systems. derpharmachemica.com Dibromoquinolines are valuable precursors in these reactions for generating polysubstituted quinolines. nih.gov

Research on related dibromoquinoline systems demonstrates the utility of this approach. For example, 2-aryl-6,8-dibromo-4-methoxyquinolines have been successfully subjected to Suzuki-Miyaura cross-coupling with arylvinylboronic acids to produce polysubstituted quinolines with potential photophysical properties. nih.gov The choice of catalyst and conditions is crucial; while Pd(PPh₃)₄ was found to be ineffective in one study, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] successfully catalyzed the reaction, albeit with incomplete conversion. nih.gov

Similarly, 5,7-dibromo-8-methoxyquinoline (B102607) has been coupled with substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and a base like Na₂CO₃ to afford the corresponding 5,7-diaryl-8-methoxyquinolines in high yields. researchgate.net This demonstrates the feasibility of performing double Suzuki couplings on dibromo-methoxyquinoline scaffolds.

Table 1: Examples of Suzuki-Miyaura Coupling on Dibromoquinoline Scaffolds

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Arylvinylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/Water | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinoline | 55% | nih.gov |

This table presents data from closely related dibromoquinoline compounds to illustrate the reaction's applicability.

Beyond the Suzuki reaction, other palladium-catalyzed couplings are instrumental in functionalizing dibromoquinolines.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatics. ajouronline.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. ajouronline.comresearchgate.net For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) has been coupled with various terminal alkynes using palladium catalysis to give alkynylquinoline-5,8-diones in good to excellent yields (50-85%). ajouronline.com Similarly, 2-aryl-6,8-dibromo-4-chloroquinazolines (a related heterocyclic system) undergo selective Sonogashira coupling at the C-4 chloro position, leaving the bromine atoms untouched, which highlights the potential for regioselective functionalization based on halide reactivity. nih.gov

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. Studies on 4,6-dihaloquinolines have demonstrated successful mixed couplings, including Suzuki/Buchwald-Hartwig aminations, to create complex substituted quinolines. nih.gov

The Heck reaction , which forms a C-C bond between an aryl halide and an alkene, is another key transformation in this class, though specific examples on this compound are less commonly documented in the provided sources. ajouronline.comresearchgate.net

Table 2: Sonogashira Coupling on a Related Dibromoquinoline System

| Starting Material | Coupling Partner | Catalyst System | Base | Product | Yield | Reference |

|---|

This table presents data from a closely related dibromoquinoline compound to illustrate the reaction's applicability.

Lithium-halogen exchange is a powerful technique for converting aryl halides into highly reactive organolithium species, which can then be quenched with a wide range of electrophiles to introduce new functional groups. researchgate.netresearchgate.net This reaction typically involves treating the haloaromatic compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. researchgate.netuni-regensburg.de The rate of exchange is generally I > Br > Cl, making aryl bromides excellent substrates for this transformation. princeton.edu

Studies on related polybrominated quinolines have shown that this exchange can be highly regioselective. researchgate.net For example, treatment of 4,6,8-tribromoquinoline with n-BuLi resulted in selective lithiation at the C-4 and C-8 positions. researchgate.net Subsequent quenching with electrophiles like trimethylsilyl (B98337) chloride (Si(CH₃)₃Cl) or dimethyl disulfide (S₂(CH₃)₂) afforded the corresponding 4,8-disubstituted-6-bromoquinolines. researchgate.net This suggests that for this compound, a similar lithium-halogen exchange could preferentially occur at the C-5 and/or C-8 positions, generating organometallic intermediates ready for further functionalization. The treatment of 6,8-dibromoquinoline (B11842131) with n-BuLi followed by quenching with electrophiles successfully produced 6,8-bis(methylthio)quinoline and 6,8-bis(trimethylsilyl)quinoline in high yields (78% and 76%, respectively). researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

Chemical Transformations of the Methoxy Group

The methoxy group at the C-6 position is generally less reactive than the bromine atoms but can undergo specific chemical transformations. The most common reaction involving an aryl methoxy group is ether cleavage (demethylation) to yield the corresponding phenol (B47542) or hydroxy derivative.

This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 5,8-dibromo-6-hydroxyquinoline would be a valuable intermediate in its own right, as the hydroxyl group can be used for further functionalization, for example, through Williamson ether synthesis or conversion to a triflate for subsequent cross-coupling reactions. While direct examples of demethylation on this compound were not detailed in the provided sources, the synthesis of the related 5,7-dibromo-8-methoxyquinoline is achieved by methylating the corresponding 5,7-dibromoquinolin-8-ol with dimethyl sulfate (B86663) (Me₂SO₄), demonstrating the reversible nature of this functional group transformation. iucr.orgiucr.org

Demethylation and Alkylation Reactions

The methoxy group at the C-6 position is a key functional handle that can be modified through demethylation and subsequent alkylation reactions.

Demethylation: The cleavage of the methyl ether to yield the corresponding 6-hydroxyquinoline (B46185) derivative is a critical transformation. While specific studies on the demethylation of this compound are not extensively documented, related methoxyquinoline systems have been shown to undergo this reaction, albeit sometimes with difficulty. Reagents commonly used for the demethylation of aryl methyl ethers, such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr), can be employed. However, the yields of such reactions on quinoline systems can be low. For instance, attempts to demethylate other 8-methoxyquinoline (B1362559) derivatives using BBr₃ or HCl have been met with limited success. This suggests that the reaction conditions for this compound would require careful optimization to achieve efficient conversion to 5,8-dibromo-6-hydroxyquinoline.

Alkylation: Once the 6-hydroxy derivative is obtained, it can serve as a nucleophile in O-alkylation reactions. This two-step sequence (demethylation followed by alkylation) allows for the introduction of a wide variety of alkoxy groups at the C-6 position, significantly diversifying the parent structure. The alkylation is typically achieved by treating the 6-hydroxyquinoline with an alkyl halide (e.g., methyl iodide, 1,3-dibromopropane) in the presence of a base. mdpi.com For example, the alkylation of substituted 8-hydroxyquinolines has been successfully performed using sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) to yield the desired ether. mdpi.com This strategy highlights the potential to introduce not just simple alkyl chains but also more complex functionalized moieties.

| Reaction Type | Reagent/Conditions | Product | Notes |

| Demethylation | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 5,8-Dibromo-6-hydroxyquinoline | Reaction may require optimization due to potential low yields observed in analogous systems. |

| Alkylation | Alkyl halide (R-X), Base (e.g., NaOH, K₂CO₃) | 5,8-Dibromo-6-alkoxyquinoline | Performed on the 6-hydroxy derivative; allows for diverse functionalization. mdpi.com |

Reactivity of the Quinoline Nitrogen Atom: N-Oxidation and its Synthetic Utility

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, allowing for reactions such as N-oxidation. The formation of a quinoline N-oxide significantly alters the electronic properties of the heterocyclic ring, which can be harnessed for further synthetic transformations.

N-oxidation is typically accomplished using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common reagent, or with other oxidizing agents like dimethyldioxirane. researchgate.netresearchgate.net The reaction converts the tertiary amine of the quinoline into an N-oxide functionality without affecting other parts of the molecule under controlled conditions. For example, 6-bromoquinoline (B19933) is readily converted to its N-oxide form using m-CPBA. researchgate.net

The synthetic utility of forming the N-oxide of this compound is substantial. The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine (B92270) ring towards electrophilic attack but, more importantly, activates the C-2 and C-4 positions for nucleophilic substitution. This electronic modification provides a strategic pathway for introducing substituents at positions that are otherwise unreactive. Furthermore, the N-oxide can direct subsequent electrophilic substitutions, such as nitration, to different positions than the parent quinoline. researchgate.net This altered regioselectivity opens up avenues for creating unique substitution patterns on the quinoline core.

| Reaction | Reagent | Product | Synthetic Utility |

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) or Dimethyldioxirane | This compound N-oxide | Activates C-2/C-4 for nucleophilic attack; alters regioselectivity of electrophilic substitution. researchgate.netresearchgate.net |

Regioselective Modulations and Multi-Site Functionalization

The presence of two bromine atoms at the C-5 and C-8 positions makes this compound an excellent substrate for regioselective and multi-site functionalization, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromoquinoline with various boronic acids. This method has been applied to various dibromoquinoline systems to introduce aryl and vinyl substituents. psu.edu For 6,8-dibromoquinoline derivatives, it has been shown that sequential or double couplings can be achieved, affording diarylated products. psu.edu By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), base, and reaction conditions, it is possible to control the extent of substitution, potentially allowing for either mono- or di-functionalization of the 5,8-dibromo scaffold.

Halogen-Metal Exchange: An alternative strategy for selective functionalization involves halogen-metal exchange reactions. Treating a dibromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can lead to a regioselective bromine-lithium exchange. nih.govresearchgate.net The position of the exchange is often influenced by steric and electronic factors, as well as the directing effects of other substituents. The resulting lithiated quinoline is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, silyl (B83357) halides), thereby installing a new functional group. nih.gov Similarly, bromine-magnesium exchange can be performed using Grignard reagents or specialized magnesium-based reagents, offering another route to functionalized quinolines. nih.gov These methods provide a stepwise approach to building molecular complexity, allowing for the distinct functionalization of the C-5 and C-8 positions.

| Functionalization Method | Key Reagents | Typical Transformation | Regioselectivity |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Replacement of Br with aryl or vinyl groups. psu.edu | Can be controlled to achieve mono- or di-substitution. psu.edu |

| Bromine-Lithium Exchange | n-Butyllithium (n-BuLi), then Electrophile (E+) | Replacement of Br with a new functional group via a lithiated intermediate. researchgate.net | Exchange often occurs at the most accessible or electronically favored bromine atom. researchgate.net |

| Bromine-Magnesium Exchange | i-PrMgCl·LiCl or other Mg-based reagents, then Electrophile (E+) | Replacement of Br with a new functional group via a Grignard-type intermediate. nih.gov | Can be tuned by the choice of magnesiation reagent. nih.gov |

Redox Chemistry: Oxidation and Reduction Reactions

The this compound scaffold can participate in redox reactions involving the quinoline core, the nitrogen heteroatom, or the bromine substituents.

Oxidation: The quinoline ring system generally exhibits high resistance to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the benzene portion of the ring can be cleaved. pharmaguideline.com A more synthetically relevant oxidation reaction for this compound is the N-oxidation of the quinoline nitrogen, as discussed in section 4.3, which yields the corresponding N-oxide. Another oxidative process relevant to quinoline synthesis is the aromatization of a tetrahydroquinoline precursor using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the fully aromatic quinoline ring. beilstein-journals.org

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring, converting quinoline into 1,2,3,4-tetrahydroquinoline. pharmaguideline.com This transformation changes the geometry and electronic properties of the molecule from a flat, aromatic system to a more flexible, alicyclic-aromatic hybrid. Another important reduction is dehalogenation, where the bromine atoms at C-5 and C-8 are replaced with hydrogen atoms. This can be achieved using reducing agents or through catalytic hydrogenation, effectively yielding 6-methoxyquinoline (B18371). This reaction is useful for removing the bromine placeholders after they have served their purpose in directing other synthetic steps.

| Redox Reaction | Reagents/Conditions | Product |

| Oxidation (Nitrogen) | m-CPBA, H₂O₂ | This compound N-oxide. |

| Oxidation (Aromatization) | DDQ, MnO₂ | Quinoline (from a tetrahydroquinoline precursor). beilstein-journals.org |

| Reduction (Heterocycle) | Catalytic Hydrogenation (e.g., H₂/Pd) | 5,8-Dibromo-6-methoxy-1,2,3,4-tetrahydroquinoline. pharmaguideline.com |

| Reduction (Dehalogenation) | Reducing agents (e.g., NaBH₄ with catalyst) or Catalytic Hydrogenation | 6-Methoxyquinoline. |

Theoretical and Computational Investigations of 5,8 Dibromo 6 Methoxyquinoline

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like 5,8-Dibromo-6-methoxyquinoline, these methods can provide invaluable insights at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to calculate the total electronic energy of a molecule. In the case of substituted quinolines, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a nearly planar quinoline (B57606) core for this compound, with the methoxy (B1213986) group and bromine atoms causing minor distortions. The calculated total energy provides a measure of the molecule's stability. For similar halogenated quinolines, DFT has been successfully used to correlate computational data with experimental results, such as those from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the quinoline ring, particularly influenced by the electron-donating methoxy group. The LUMO is also anticipated to be distributed over the aromatic system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Computational studies on other substituted quinolines have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.netrsc.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity and stability |

Note: These are hypothetical values based on studies of similar compounds and would require specific DFT calculations for validation.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.orgdeeporigin.comuni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the nitrogen atom of the quinoline ring is expected to be a region of significant negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. The bromine atoms, due to their electronegativity, will also influence the charge distribution, creating localized regions of negative potential. The hydrogen atoms of the aromatic ring will exhibit positive potential. MEP analysis of related quinoline derivatives has been instrumental in understanding their intermolecular interactions and reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.govtandfonline.comtandfonline.com For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational flexibility, particularly the orientation of the methoxy group.

In silico Prediction of Spectroscopic Signatures

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can be compared with experimental data for structural validation. DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov

For this compound, theoretical vibrational frequencies (IR and Raman) can be calculated to aid in the assignment of experimental spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. Such computational spectroscopic studies have been performed on various substituted quinolines, demonstrating good agreement between theoretical and experimental data. scirp.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Distinct signals for aromatic protons and a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for all carbon atoms, with chemical shifts influenced by the bromine and methoxy substituents. |

| IR Spectroscopy | Characteristic vibrational bands for C-H, C=C, C=N, C-O, and C-Br stretching and bending modes. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region corresponding to π-π* transitions within the quinoline ring. |

Note: Specific values would need to be generated through dedicated quantum chemical calculations.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms and characterizing the transition states of chemical reactions. For the synthesis of this compound, theoretical studies could elucidate the step-by-step mechanism, identify intermediates, and calculate the activation energies associated with each step.

For example, in the bromination of 6-methoxyquinoline (B18371), computational methods can be used to model the electrophilic aromatic substitution reaction, determining the preferred positions of bromination and explaining the observed regioselectivity. By locating the transition state structures and calculating their energies, the reaction kinetics can be better understood. While specific studies on this particular compound are scarce, the mechanisms of various named reactions for quinoline synthesis, such as the Skraup, Combes, and Friedländer syntheses, have been investigated computationally. wikipedia.orguop.edu.pkiipseries.orgorganic-chemistry.orgrsc.org

Applications of 5,8 Dibromo 6 Methoxyquinoline in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Organic Molecules

The presence of two bromine atoms at the C-5 and C-8 positions of 5,8-Dibromo-6-methoxyquinoline provides versatile synthetic handles for extensive molecular elaboration. These sites are amenable to a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures built upon the quinoline (B57606) framework.

Synthesis of Novel Heterocyclic Systems with Quinoline Core

This compound serves as a foundational scaffold for the synthesis of more complex heterocyclic systems. The reactivity of the carbon-bromine bonds allows for their conversion into other functional groups, which can then participate in intramolecular cyclization reactions to form fused ring systems. Furthermore, the quinoline nitrogen atom can be quaternized or oxidized, altering the reactivity of the entire ring system and enabling subsequent chemical transformations. Through multi-step synthetic sequences, this compound can be elaborated into intricate structures with potential applications in various areas of chemical and biological research.

Preparation of Poly-Substituted Quinoline Derivatives with Tailored Properties

The selective functionalization of the bromine positions is a key strategy for creating poly-substituted quinoline derivatives with specific, tailored properties. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce a wide range of aryl and heteroaryl groups at the 5- and 8-positions. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, while Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.

The ability to sequentially or simultaneously modify these positions allows chemists to fine-tune the electronic, steric, and photophysical properties of the resulting molecules. This targeted approach is crucial in fields like medicinal chemistry, where specific substitutions can dramatically influence a compound's biological activity and pharmacokinetic profile.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound This table is interactive. You can sort and filter the data.

| Reaction Name | Reagent Type | Bond Formed | Resulting Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | Aryl / Heteroaryl |

| Sonogashira | Terminal Alkyne | C-C | Alkynyl |

| Heck | Alkene | C-C | Alkenyl |

| Buchwald-Hartwig | Amine / Amide | C-N | Amino / Amido |

| Stille | Organostannane | C-C | Alkyl / Aryl |

| Negishi | Organozinc Reagent | C-C | Alkyl / Aryl |

Precursor for Functional Organic Materials

The distinct electronic characteristics of the quinoline ring system, combined with the synthetic versatility of this compound, make it an attractive precursor for the development of novel functional organic materials with applications in electronics and optics.

Electron-Deficient Units in Semiconducting Polymers

Quinoline and its derivatives are recognized for their electron-deficient nature, which makes them suitable as n-type (electron-transporting) materials in organic electronics. When incorporated into a polymer backbone, the quinoline unit can facilitate electron injection and transport, a critical function in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Structurally similar dibromo-quinoline and dibromo-quinoxaline derivatives have been successfully used as monomers in polymerization reactions. Through cross-coupling reactions like Suzuki or Stille coupling, this compound can be copolymerized with electron-rich (donor) monomers to create donor-acceptor (D-A) polymers. These D-A polymers often exhibit low band gaps, enabling them to absorb a broader spectrum of light, a desirable characteristic for solar cell applications. The methoxy (B1213986) group also helps to enhance the solubility of the resulting polymers, improving their processability for device fabrication.

Intermediates in the Synthesis of Dyes and Pigments

The quinoline scaffold is a known chromophore present in various dyes. The extended π-conjugated system of the quinoline ring can be further extended through chemical modification to create molecules that absorb light in the visible spectrum. For example, the 8-hydroxyquinoline (B1678124) core, a close structural relative, is used as a coupling component with diazonium salts to produce azo dyes.

The bromine atoms in this compound can be replaced with groups that either extend the conjugation or act as auxochromes (color-enhancing groups). This makes the compound a potential intermediate in the synthesis of specialized dyes and pigments. The specific substitution pattern and the resulting electronic properties would determine the final color and fastness properties of the dye.

Role as a Reagent or Ligand in Catalysis

While primarily utilized as a structural building block, the quinoline framework itself has significant applications in catalysis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential L-type ligand for coordinating with transition metals. acs.org The development of quinoline-based ligands is an active area of research in organometallic chemistry and homogeneous catalysis. nih.gov

Functionalized quinolines are widely used as ligands in catalytic processes because the substituents can be used to tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. nih.gov Although direct catalytic applications of this compound as a ligand are not extensively documented, its derivatives, synthesized via the reactions described above, can be designed to act as chiral or achiral ligands. For instance, replacing the bromine atoms with phosphine (B1218219) or other coordinating groups could yield novel ligands for a variety of transition-metal-catalyzed reactions. iaea.orgnih.gov

Concluding Remarks and Future Research Perspectives

Synthesis of Current Research Insights on 5,8-Dibromo-6-methoxyquinoline

Current research on this compound firmly establishes its role as a valuable and versatile intermediate in organic synthesis. The presence of two bromine atoms at the C5 and C8 positions, activated by the electron-donating methoxy (B1213986) group at C6, makes it a highly reactive substrate for a variety of cross-coupling reactions. The primary synthetic route to this compound involves the direct electrophilic bromination of 6-methoxyquinoline (B18371), a process whose regioselectivity is governed by the electronic nature of the methoxy substituent.

The key utility of this compound lies in its capacity to undergo sequential and site-selective functionalization. The differential reactivity of the two carbon-bromine bonds allows for the stepwise introduction of various aryl, heteroaryl, and amino groups through palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This controlled elaboration of the quinoline (B57606) core is crucial for building molecular complexity and generating libraries of novel compounds for screening in medicinal chemistry and for development in materials science.

Spectroscopic characterization provides a clear fingerprint of the molecule, with distinct signals in ¹H and ¹³C NMR spectra corresponding to the specific arrangement of substituents on the quinoline ring. Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound, while infrared spectroscopy reveals the vibrational modes of its functional groups.

In essence, the accumulated research underscores that this compound is not typically an end-product with direct applications but rather a critical building block. Its significance is derived from the chemical potential locked within its structure, which can be systematically unlocked to create a diverse range of more elaborate molecules with tailored properties.

Identification of Research Gaps and Emerging Opportunities in Dibromomethoxyquinoline Chemistry

Despite its utility, the full potential of this compound and its isomers remains to be explored. Several research gaps and emerging opportunities can be identified:

Exploration of Alternative Synthetic Routes: While direct bromination is effective, the development of more sustainable and atom-economical synthetic methods would be beneficial. This could include C-H activation and functionalization strategies starting from simpler quinoline precursors.

In-depth Mechanistic Studies: A deeper understanding of the factors governing the regioselectivity in cross-coupling reactions of this compound is needed. Detailed mechanistic studies could lead to the development of more efficient and selective catalytic systems.

Diversity of Chemical Transformations: Research has predominantly focused on palladium-catalyzed reactions. There is an opportunity to explore other types of transformations, such as copper-catalyzed reactions, nucleophilic aromatic substitutions under various conditions, and the potential for the bromine atoms to participate in other coupling chemistries.

Physicochemical Property Profiling: Comprehensive data on the physicochemical properties of this compound and its derivatives are scarce. A systematic study of properties such as solubility, lipophilicity, and electronic properties would be invaluable for rational drug design and materials development.

Untapped Potential in Materials Science: While its role as a building block for organic electronic materials is recognized, the specific applications of derivatives of this compound in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors are not yet fully realized.

Future Directions for Rational Design, Synthetic Innovation, and Therapeutic Exploration

The future of research on this compound is poised for significant advancements, driven by the continuous demand for novel molecules in medicine and technology.

Rational Design of Novel Scaffolds: By leveraging computational modeling and a deeper understanding of structure-activity relationships, researchers can rationally design novel quinoline derivatives with enhanced biological activity or specific photophysical properties. The this compound core provides a well-defined starting point for such in silico design efforts.

Synthetic Innovation: The development of novel synthetic methodologies will be crucial. This includes the use of flow chemistry for safer and more efficient synthesis, the exploration of photoredox catalysis for milder reaction conditions, and the application of enzymatic catalysis for improved selectivity.

Therapeutic Exploration: The derivatives of this compound should be systematically screened for a broader range of biological activities. Given the known therapeutic potential of the quinoline scaffold, there is a high probability of discovering new leads for anticancer, antimicrobial, and neuroprotective agents. The ability to create diverse libraries of compounds from this intermediate will be instrumental in these high-throughput screening campaigns.

Advanced Materials Development: Future work should focus on the synthesis of well-defined oligomers and polymers incorporating the 5,8-disubstituted-6-methoxyquinoline unit. The tailored electronic properties of these materials could lead to breakthroughs in the performance and stability of organic electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.